1,3,3-Trichlorobutane

描述

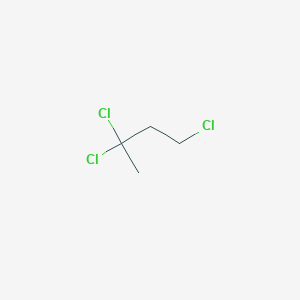

Structure

2D Structure

3D Structure

属性

CAS 编号 |

15187-71-0 |

|---|---|

分子式 |

C4H7Cl3 |

分子量 |

161.45 g/mol |

IUPAC 名称 |

1,3,3-trichlorobutane |

InChI |

InChI=1S/C4H7Cl3/c1-4(6,7)2-3-5/h2-3H2,1H3 |

InChI 键 |

VHRSGZSWEJBMSI-UHFFFAOYSA-N |

SMILES |

CC(CCCl)(Cl)Cl |

规范 SMILES |

CC(CCCl)(Cl)Cl |

其他CAS编号 |

15187-71-0 |

同义词 |

1,3,3-Trichlorobutane |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,3-trichlorobutane, a chlorinated hydrocarbon of interest in various chemical applications. This document details a known synthetic route, outlines the necessary experimental protocols, and presents available characterization data to facilitate its identification and use in research and development.

Synthesis of this compound

The primary method for the synthesis of this compound involves the free-radical chlorination of a dichlorobutane precursor. Specifically, the photochlorination of 2,2-dichlorobutane (B1583581) has been patented as a method for the joint manufacture of this compound and 2,2,3-trichlorobutane.

Synthesis Pathway: Photochlorination of 2,2-Dichlorobutane

The synthesis proceeds via a free-radical chain reaction initiated by ultraviolet (UV) light. The UV radiation facilitates the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals then abstract hydrogen atoms from 2,2-dichlorobutane, leading to the formation of a dichlorobutyl radical. Subsequent reaction with another chlorine molecule propagates the chain and yields the desired trichlorobutane product.

Figure 1. Synthesis workflow for this compound.

Experimental Protocol: Photochlorination of 2,2-Dichlorobutane

The following protocol is based on the principles outlined in the patented synthesis.[1]

Materials:

-

2,2-Dichlorobutane

-

Chlorine gas (Cl₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Photoreactor equipped with a UV lamp, gas inlet, condenser, and stirring mechanism

Procedure:

-

Preparation: The photoreactor is charged with 2,2-dichlorobutane. The system is then purged with an inert gas to remove any oxygen, which can interfere with free-radical reactions.

-

Reaction Initiation: While stirring the 2,2-dichlorobutane, chlorine gas is introduced into the reactor at a controlled rate. A molar ratio of approximately 0.5 to 1.0 mole of chlorine per mole of 2,2-dichlorobutane is recommended.[1]

-

Photochemical Reaction: The reaction mixture is irradiated with a UV lamp to initiate the chlorination process. The reaction is typically carried out at a temperature between -74°C and +102°C, with a more controlled range of 0°C to 50°C being preferable.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the trichlorobutane isomers.

-

Work-up: Upon completion of the reaction, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is purged with an inert gas to remove any dissolved hydrogen chloride and unreacted chlorine.

-

Purification: The resulting mixture, containing this compound, 2,2,3-trichlorobutane, and any unreacted starting material, is then separated by fractional distillation to isolate the this compound.[1]

Characterization of this compound

Accurate characterization is crucial for the confirmation of the synthesized product. The following section details the available physical and spectroscopic data for this compound.

Physical Properties

| Property | This compound | 1,1,3-Trichlorobutane |

| Molecular Formula | C₄H₇Cl₃ | C₄H₇Cl₃ |

| Molecular Weight | 161.45 g/mol [2] | 161.46 g/mol [3] |

| Boiling Point | Not available | 152 °C[3] |

| Density | Not available | 1.2514 g/cm³ at 25 °C[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides key information about the carbon framework of the molecule. The expected spectrum would show four distinct signals corresponding to the four unique carbon atoms in the structure. A ¹³C NMR spectrum is available on PubChem.[2]

¹H NMR Spectroscopy

While an experimental ¹H NMR spectrum for this compound was not found in the search results, a predicted spectrum can be inferred based on its structure. The spectrum would be expected to show three distinct signals corresponding to the protons on the methyl group, the methylene (B1212753) group adjacent to the CCl₂ group, and the methylene group adjacent to the CH₂Cl group. The integration of these signals would be in a 3:2:2 ratio, respectively. The splitting patterns would be complex due to coupling between the adjacent methylene groups.

Mass Spectrometry

No experimental mass spectrum for this compound was identified. However, the predicted fragmentation pattern would be influenced by the presence of three chlorine atoms, leading to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Key fragmentation pathways would likely involve the loss of chlorine radicals, HCl, and cleavage of the carbon-carbon bonds.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. A predicted spectrum would show characteristic C-H stretching and bending vibrations for the alkyl chain. The C-Cl stretching vibrations would be expected in the fingerprint region, typically between 550 and 850 cm⁻¹.[4]

Logical Relationships in Characterization

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized molecule.

Figure 2. Logical workflow for structural confirmation.

This guide provides a foundational understanding of the synthesis and characterization of this compound based on currently available information. Further experimental work is required to fully elucidate its physical properties and complete its spectroscopic profile.

References

- 1. Butane, 1,3-dichloro- [webbook.nist.gov]

- 2. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3,3-trichlorobutane. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for its isomers, 1,1,3-trichlorobutane (B76395) and 1,2,3-trichlorobutane, to provide a contextual understanding. The guide covers key physical constants, chemical reactivity, and detailed experimental protocols for its synthesis and analysis. Mandatory visualizations are included to illustrate a proposed synthetic pathway and an analytical workflow. This document is intended to serve as a valuable resource for professionals in research and development.

Introduction

This compound, with the chemical formula C4H7Cl3, is a chlorinated hydrocarbon.[1] Like other organochlorine compounds, its properties are of interest in various chemical and industrial contexts. This guide aims to consolidate the available information on this compound, addressing its physical and chemical characteristics.

Physical Properties

Table 1: Physical and Chemical Property Data of Trichlorobutane Isomers

| Property | This compound | 1,1,3-Trichlorobutane | 1,2,3-Trichlorobutane |

| Molecular Formula | C4H7Cl3[1] | C4H7Cl3[2] | C4H7Cl3[3] |

| Molecular Weight | 161.45 g/mol [1] | 161.45 g/mol [2] | 161.45 g/mol [3] |

| Boiling Point | Not available | 152 °C[4] | 160.7 °C at 760 mmHg[5] |

| Density | Not available | 1.2514 g/cm³ at 25 °C[4] | 1.247 g/cm³[5] |

| Melting Point | Not available | Not available | -6 °C (estimate)[5] |

| XLogP3-AA | 2.7[1] | 3[2] | 2.5[3] |

| CAS Number | 15187-71-0[1] | 13279-87-3[2] | 18338-40-4[3] |

Solubility: this compound is expected to be sparingly soluble or insoluble in water and soluble in non-polar organic solvents like hexane (B92381), benzene, and chloroform. This is a typical characteristic of chlorinated hydrocarbons.

Chemical Properties

Stability and Reactivity

This compound is a tertiary alkyl halide. The reactivity of alkyl halides is significantly influenced by the substitution at the carbon atom bearing the halogen. Tertiary alkyl halides, such as this compound, exhibit distinct reactivity patterns compared to their primary and secondary counterparts.[6]

-

Nucleophilic Substitution (SN1): Tertiary alkyl halides readily undergo SN1 reactions due to the formation of a relatively stable tertiary carbocation intermediate.[6] The rate of these reactions is primarily dependent on the stability of this carbocation. Solvolysis is a common example of an SN1 reaction where the solvent acts as the nucleophile.[7] For instance, in a polar protic solvent like ethanol (B145695) or water, this compound would be expected to undergo solvolysis to form the corresponding ether or alcohol.

-

Elimination Reactions (E1 and E2): Elimination reactions are also prevalent for tertiary alkyl halides, leading to the formation of alkenes.[8] In the presence of a strong, non-nucleophilic base, the E2 mechanism is favored. With weak bases or in the absence of a strong base, particularly at higher temperatures, the E1 mechanism, which also proceeds through a carbocation intermediate, can compete with the SN1 reaction.[9]

Decomposition

While specific decomposition data for this compound is not available, chlorinated alkanes, in general, can decompose at elevated temperatures. This thermal decomposition can lead to the elimination of hydrogen chloride (HCl) and the formation of unsaturated compounds. Incomplete combustion of chlorinated hydrocarbons can also produce hazardous byproducts.

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is via the free radical chlorination of 1-chlorobutane (B31608). This method is known to produce a mixture of dichlorinated butanes, and further chlorination could lead to trichlorinated products. The distribution of isomers is influenced by the relative reactivity of the C-H bonds.

Reaction: CH3CH2CH2CH2Cl + 2 Cl2 --(UV light or initiator)--> C4H7Cl3 + 2 HCl

Detailed Methodology:

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a magnetic stirrer, a gas inlet, and a dropping funnel is assembled in a fume hood. The vessel is charged with 1-chlorobutane.

-

Initiation: The reaction can be initiated by either UV irradiation or a chemical initiator such as azobisisobutyronitrile (AIBN).

-

Chlorination: A solution of chlorine in a suitable solvent (e.g., carbon tetrachloride, although its use is now restricted) or sulfuryl chloride (SO2Cl2) is added dropwise to the 1-chlorobutane with stirring and initiation. The reaction temperature should be controlled to manage the reaction rate and selectivity.

-

Work-up: After the reaction is complete (monitored by GC), the reaction mixture is cooled. Any excess chlorine is removed by bubbling an inert gas through the mixture. The mixture is then washed with a dilute solution of sodium bicarbonate to neutralize any HCl, followed by washing with water.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). The product mixture is then purified by fractional distillation to separate the different chlorinated butane (B89635) isomers based on their boiling points.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via free radical chlorination.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample containing this compound is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane). An internal standard may be added for quantitative analysis.

-

GC-MS System:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or mid-polar column like a DB-5ms or DB-624).

-

Injector: A split/splitless injector is typically used. For trace analysis, a splitless injection is preferred.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial low temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure the elution of all components.

-

Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. For targeted analysis and lower detection limits, selected ion monitoring (SIM) can be used.

-

Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. Quantification is performed by integrating the peak area and comparing it to a calibration curve.

Diagram of the GC-MS Analytical Workflow:

Caption: General workflow for the analysis of this compound using GC-MS.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the interaction of this compound with biological signaling pathways or any specific biological activities. As a simple chlorinated hydrocarbon, it is not expected to have specific receptor-mediated biological effects, but toxicological properties associated with chlorinated alkanes may be relevant.

Conclusion

This technical guide has summarized the available physical and chemical properties of this compound. While experimental data for this specific isomer is scarce, its chemical behavior can be largely inferred from its structure as a tertiary alkyl halide and by comparison with its isomers. The provided experimental protocols for synthesis and analysis offer a practical framework for researchers working with this compound. Further experimental investigation is required to definitively determine the physical constants of this compound and to explore its specific reactivity in greater detail.

References

- 1. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,3-Trichlorobutane | C4H7Cl3 | CID 114483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3-Trichlorobutane | C4H7Cl3 | CID 29031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Solvolysis Reactions | Overview, Types & Mechanisms | Study.com [study.com]

- 8. ocw.uci.edu [ocw.uci.edu]

- 9. fiveable.me [fiveable.me]

1,3,3-Trichlorobutane molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, bonding, and physicochemical properties of this compound (CAS No: 15187-71-0). It includes representative experimental protocols for its synthesis and characterization, along with expected spectroscopic signatures based on its structure.

Molecular Structure and Identification

This compound is a halogenated alkane with the molecular formula C₄H₇Cl₃.[1][2] Its structure consists of a four-carbon butane (B89635) backbone substituted with three chlorine atoms. One chlorine atom is located on the first carbon (C1), and two chlorine atoms are on the third carbon (C3).[3] This substitution pattern renders the C3 carbon a quaternary center. The standard IUPAC name for this compound is this compound.[1][4]

The molecule does not possess a chiral center, as no carbon atom is bonded to four different groups. The connectivity of the atoms can be represented by the SMILES string CC(CCCl)(Cl)Cl.[1][4]

Bonding and Hybridization

The bonding in this compound consists exclusively of sigma (σ) bonds. All four carbon atoms in the butane chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The C-C and C-H bonds are nonpolar covalent bonds, while the C-Cl bonds are polar covalent due to the higher electronegativity of chlorine compared to carbon. This polarity induces a dipole moment in the molecule.

Physicochemical and Computed Data

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][4] |

| CAS Number | 15187-71-0 | [1][2][4] |

| Molecular Formula | C₄H₇Cl₃ | [1][2] |

| Molecular Weight | 161.45 g/mol | [2][4] |

| Monoisotopic Mass | 159.961333 Da | [2][4] |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| XLogP3-AA (Computed) | 2.7 |[2][4] |

Mass spectrometry data, particularly collision cross-section (CCS) values, can be predicted to aid in identification.

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 160.96861 | 128.0 |

| [M+Na]⁺ | 182.95055 | 137.4 |

| [M-H]⁻ | 158.95405 | 127.0 |

| [M]⁺ | 159.96078 | 130.1 |

Data sourced from PubChemLite.[5]

Experimental Protocols

Synthesis Protocol: Electrophilic Addition

A plausible synthetic route to this compound involves the electrophilic addition of hydrogen chloride (HCl) to 3-chloro-1-butene (B1220285). The reaction proceeds via a carbocation intermediate, following Markovnikov's rule.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a condenser, place a solution of 3-chloro-1-butene in a suitable inert solvent (e.g., dichloromethane). The flask should be cooled in an ice bath.

-

HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution. The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cease the HCl flow and allow the mixture to warm to room temperature. Neutralize the excess acid by washing the solution with a saturated sodium bicarbonate solution, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Spectroscopic Characterization Protocols

A standard analytical workflow is essential for confirming the identity and purity of the synthesized compound.

References

- 1. 1,1,3-Trichlorobutane - Wikidata [wikidata.org]

- 2. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-DICHLOROBUTANE(1190-22-3) 1H NMR [m.chemicalbook.com]

- 4. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C4H7Cl3) [pubchemlite.lcsb.uni.lu]

Thermodynamic Properties of Chlorinated Alkanes

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of chlorinated alkanes. It includes quantitative data, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways. This information is critical for understanding the behavior, fate, and toxicological profiles of these compounds in various systems.

The thermodynamic properties of chlorinated alkanes are fundamental to predicting their reactivity, stability, and environmental distribution. Key parameters include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), Gibbs free energy of formation (ΔfG°), and specific heat capacity (Cp).

Chlorine substitution significantly influences these properties. The electron-attracting effect of chlorine destabilizes chlorinated alkanes compared to their parent alkanes[1]. This is reflected in their enthalpies of formation. For instance, early studies using static bomb combustion calorimetry indicated that highly chlorinated compounds have systematically more positive enthalpies of formation than values derived from later methods like rotating bomb combustion calorimetry[2][3]. More recent evaluations have provided a self-consistent set of thermodynamic data for C1 and C2 chlorinated hydrocarbons[2][3].

Data Tables

The following tables summarize key thermodynamic data for selected C1 and C2 chlorinated alkanes. These values are crucial for modeling chemical reactions and degradation pathways[4].

Table 1: Standard Enthalpy of Formation (ΔfH°) and Standard Molar Entropy (S°) for Selected Chlorinated Alkanes at 298.15 K

| Compound | Chemical Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) |

| Chloromethane | CH₃Cl | Gas | -82.0 ± 0.4 | 234.5 |

| Dichloromethane | CH₂Cl₂ | Gas | -95.4 ± 1.3 | 270.2 |

| Trichloromethane (Chloroform) | CHCl₃ | Gas | -103.1 ± 1.3 | 295.7 |

| Trichloromethane (Chloroform) | CHCl₃ | Liquid | -134.3[5] | 202.9[5] |

| Tetrachloromethane | CCl₄ | Gas | -102.9 ± 1.3 | 309.8 |

| Chloroethane | C₂H₅Cl | Gas | -112.2 ± 0.6 | 275.8 |

| 1,1-Dichloroethane | C₂H₄Cl₂ | Gas | -133.5 ± 1.0 | 300.4 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | Gas | -131.8 ± 0.8 | 308.2 |

| 1,1,1-Trichloroethane | C₂H₃Cl₃ | Gas | -147.3 ± 1.5 | 321.3 |

| 1,1,2-Trichloroethane | C₂H₃Cl₃ | Gas | -149.4 ± 2.0 | 335.6 |

| 1,1,1,2-Tetrachloroethane | C₂H₂Cl₄ | Gas | -164.4 ± 2.5 | 344.3 |

| 1,1,2,2-Tetrachloroethane | C₂H₂Cl₄ | Gas | -173.6 ± 1.7 | 355.6 |

| Pentachloroethane | C₂HCl₅ | Gas | -180.3 ± 2.1 | 369.0 |

| Hexachloroethane | C₂Cl₆ | Gas | -197.5 ± 4.0 | 382.0 |

Data compiled from critically reviewed sources[2][3][5][6]. Note that values can vary slightly between different evaluation methods.

Table 2: Standard Gibbs Free Energy of Formation (ΔfG°) for Selected Chlorinated Alkanes at 298.15 K

| Compound | Chemical Formula | Phase | ΔfG° (kJ/mol) |

| Methane | CH₄ | Aqueous | -34.74 |

| Chloromethane | CH₃Cl | Aqueous | -52.71 |

| Dichloromethane | CH₂Cl₂ | Aqueous | -66.11 |

| Trichloromethane | CHCl₃ | Aqueous | -66.50 |

| Tetrachloromethane | CCl₄ | Aqueous | -45.10 |

| Ethane | C₂H₆ | Aqueous | -17.43 |

| Chloroethane | C₂H₅Cl | Aqueous | -36.83 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | Aqueous | -72.93 |

Data estimated using group contribution methods[7][8]. These estimates indicate that processes like reductive dechlorination can yield sufficient energy to support microbial growth[7][8].

Table 3: Specific Heat Capacity (Cp) for Selected Substances at 25°C

| Substance | Formula | State | Specific Heat Capacity (J/g·°C) | Molar Heat Capacity (J/mol·°C) |

| Chloroform | CHCl₃ | Liquid | 0.96 | 114.25[5] |

| Carbon Tetrachloride | CCl₄ | Liquid | 0.84 | 131.3 |

| Water | H₂O | Liquid | 4.184 | 75.3 |

Data sourced from various chemical handbooks[5][9].

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic data relies on precise experimental techniques. Calorimetry and chromatography are two primary methods employed.

Combustion Calorimetry

Calorimetry is the science of measuring the heat change associated with a chemical reaction[10]. For chlorinated alkanes, determining the enthalpy of formation (ΔfH°) often involves measuring the heat of combustion in a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of the chlorinated alkane is placed in a sample holder within a high-pressure vessel known as a "bomb." For highly volatile liquids, this may involve encapsulation in a gelatin capsule.

-

Bomb Assembly: The bomb is filled with a known excess of pure oxygen under high pressure (typically ~30 atm). A small, known amount of water is often added to the bomb to ensure that all chlorine is converted to aqueous hydrochloric acid upon combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

Ignition: The sample is ignited remotely via an electrical fuse. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The temperature is monitored continuously until it reaches a maximum and then begins to slowly cool. The total temperature change (ΔT) is determined after correcting for any heat exchange with the surroundings.

-

Analysis: After the experiment, the contents of the bomb are analyzed to ensure complete combustion and to quantify the amounts of hydrochloric acid and any side products formed.

-

Calculation: The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = - (C_cal * ΔT) where C_cal is the total heat capacity of the calorimeter system (bomb, water, etc.), determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Rotating-Bomb Calorimetry: A significant refinement for halogen-containing compounds is the use of a rotating-bomb calorimeter. Early static bomb methods often yielded inconsistent results for highly chlorinated compounds[2][3]. In a rotating-bomb calorimeter, the bomb is rotated after ignition to ensure that the gaseous combustion products dissolve completely and uniformly in the aqueous solution inside, leading to a well-defined final state and more accurate enthalpy values[2][3].

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. While not a direct method for measuring primary thermodynamic properties like enthalpy, it is invaluable for determining physical properties such as vapor pressure and partitioning coefficients, which are related to thermodynamic quantities like the enthalpy of vaporization[11][12]. It is also essential for analyzing the purity of samples used in calorimetry and for identifying products in degradation studies[13].

Methodology (Vapor Pressure Estimation):

-

Instrument Setup: A gas chromatograph is equipped with a capillary column appropriate for separating chlorinated hydrocarbons (e.g., a non-polar DB-5 or mid-polar DB-1701 column) and a sensitive detector, often an Electron Capture Detector (ECD) which is highly sensitive to halogenated compounds[13], or a mass spectrometer (MS)[14][15].

-

Calibration: The instrument is calibrated using a series of standard compounds with well-known vapor pressures and retention times.

-

Sample Analysis: The chlorinated alkane sample is injected into the heated inlet, where it vaporizes and is carried by an inert gas (e.g., helium) through the column.

-

Separation & Detection: Compounds are separated based on their boiling points and interactions with the column's stationary phase. The time taken for a compound to travel through the column is its retention time.

-

Correlation: The retention times of the chlorinated alkanes are correlated with those of the calibration standards. A linear relationship often exists between the logarithm of the vapor pressure and the retention time for a homologous series of compounds. This relationship allows for the estimation of the vapor pressure of the target analytes.

-

Thermodynamic Calculation: The enthalpy of vaporization (ΔH_vap) can then be determined by measuring vapor pressures at different temperatures and applying the Clausius-Clapeyron equation.

Metabolic Pathways and Toxicological Relevance

The thermodynamic properties of chlorinated alkanes directly influence their metabolic fate and toxicity. The stability of the molecule, governed by its Gibbs free energy and bond dissociation energies, dictates the primary pathways of metabolic transformation[1][16].

For chlorinated alkanes, metabolic transformation often proceeds via oxidation, frequently catalyzed by cytochrome P450 (CYP) enzymes in the liver[17][18]. These reactions can lead to the formation of reactive intermediates. Key metabolic steps include oxidative dechlorination and direct hydroxylation, which can be followed by further oxidation to carboxylic acids[17]. The instability of certain chlorinated alkanes can lead to the formation of radicals through C-C bond breaking or dechlorination, which are reactive intermediates[1].

The diagram below illustrates a generalized metabolic pathway for a short-chain chlorinated paraffin (B1166041) (SCCP), showing the initial oxidative steps that can lead to either detoxification or the formation of toxic metabolites.

// Edges cp -> hydroxylated [label="Direct Hydroxylation\n(CYP450)", color="#202124"]; cp -> dechlorinated [label="Oxidative Dechlorination\n(CYP450)", color="#202124"]; hydroxylated -> acid [label="Further Oxidation", color="#202124"]; dechlorinated -> acid [label="Further Oxidation", color="#202124"]; acid -> conjugates [label="Conjugation", color="#202124"]; hydroxylated -> conjugates [label="Conjugation", color="#202124"]; conjugates -> excretion [color="#202124"]; dechlorinated -> toxicity [style=dashed, color="#202124"]; } .dot Caption: Generalized metabolic pathway of chlorinated alkanes in humans.

This guide provides a foundational understanding of the thermodynamic properties of chlorinated alkanes, the methods used to determine them, and their relevance in a biological context. Accurate thermodynamic data are indispensable for predicting the environmental behavior, metabolic fate, and potential toxicity of these widely used industrial chemicals.

References

- 1. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Evaluated Enthalpies of Formation of the Stable Closed Shell C1 and C2 Chlorinated Hydrocarbons | NIST [nist.gov]

- 4. Estimating The Thermodynamics And Kinetics Of Chlorinated Hydrocarbon Degradation | Journal Article | PNNL [pnnl.gov]

- 5. Chloroform - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.rug.nl [pure.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. Heat Capacities for Some Select Substances [gchem.cm.utexas.edu]

- 10. youtube.com [youtube.com]

- 11. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 12. Congener-specific partition properties of chlorinated paraffins evaluated with COSMOtherm and gas chromatographic retention indices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A: Influence of gas chromatography and ionisation source parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Linear Free Energy Relationship Analysis of Chlorinated Hydrocarbons in Cement Slurries [ijer.ut.ac.ir]

- 17. pubs.acs.org [pubs.acs.org]

- 18. oaepublish.com [oaepublish.com]

CAS number 15187-71-0 chemical information

An In-depth Technical Guide to 1-(4-Chlorobenzhydryl)piperazine (B1679854) (CAS 303-26-4)

Introduction

1-(4-Chlorobenzhydryl)piperazine, with CAS number 303-26-4, is a critical chemical intermediate in the pharmaceutical industry.[1] Its unique molecular structure, featuring a chlorobenzhydryl group attached to a piperazine (B1678402) ring, makes it a versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development. This compound is notably used in the synthesis of antihistamines, anticancer agents, and voltage-gated sodium channel 1.7 (Nav1.7) inhibitors.[3] It is also recognized as an inactive metabolite of meclizine (B1204245) and chlorcyclizine, and an impurity in commercial preparations of hydroxyzine (B1673990) and cetirizine.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(4-Chlorobenzhydryl)piperazine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 303-26-4 | [3] |

| Molecular Formula | C17H19ClN2 | [3] |

| Molecular Weight | 286.8 g/mol | [3] |

| Appearance | White to light beige crystalline powder | [5] |

| Melting Point | 65-70 °C | [5] |

| Boiling Point | 178-180 °C at 0.5 mmHg | [5] |

| Solubility | Soluble in Methanol (B129727), DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml). Slightly soluble in water. | [3][5][6] |

| Purity | ≥98% | [3] |

| λmax | 231 nm | [3] |

| SMILES | ClC1=CC=C(C(N2CCNCC2)C3=CC=CC=C3)C=C1 | [3] |

| InChI Key | UZKBSZSTDQSMDR-UHFFFAOYSA-N | [3] |

Synthesis Protocols

Several synthetic routes for 1-(4-Chlorobenzhydryl)piperazine have been reported. Below are detailed experimental protocols for two common methods.

Method 1: Reaction of Piperazine with 4-Chlorobenzhydryl Chloride

This method involves the direct reaction of piperazine with a chlorobenzhydryl halide.[1]

Experimental Protocol:

-

A mixture of 1-chloro-4-(chloro-phenyl-methyl)-benzene (17.4 mmol), anhydrous piperazine (69.6 mmol), anhydrous K2CO3 (17.4 mmol), and KI (17.4 mmol) in butanone (20 ml) is refluxed under a nitrogen atmosphere for 18 hours.[7]

-

The reaction mixture is then cooled and filtered.[7]

-

The solvent is removed in vacuo.[7]

-

The resulting residue is dissolved in CH2Cl2 (100 ml) and washed with water (30 ml).[7]

-

After drying and removal of the solvent, the crude product is purified by chromatography (CH2Cl2:CH3OH:NH4OH 90:10:0.5) to yield the desired product.[7]

Method 2: Reductive Amination of 4-Chlorobenzophenone

This pathway involves the reduction of a benzophenone (B1666685) precursor followed by reaction with piperazine.[8]

Experimental Protocol:

-

4-Chlorobenzophenone (50 mmol) is dissolved in a mixture of methanol (100 mL) and THF (150 mL) and cooled to 0 °C.[8]

-

NaBH4 (50 mmol) is added to the solution at 0 °C.[8]

-

The reaction mixture is stirred for an additional 10 minutes at 0 °C and then for 2 hours at room temperature.[8]

-

The mixture is diluted with water (200 mL), and the product is extracted with diethyl ether (400 mL).[8]

-

The organic phase is washed sequentially with 1 N HCl, saturated NaHCO3, and water.[8]

-

The resulting benzhydrol is treated with thionyl chloride to give 4-chlorobenzhydryl chloride.[8]

-

This intermediate is then reacted with piperazine and anhydrous potassium carbonate in dimethylformamide at 80 °C to yield 1-(4-chlorobenzhydryl)piperazine.[8]

Applications in Drug Development

1-(4-Chlorobenzhydryl)piperazine is a cornerstone intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological conditions.[1][2]

Antihistamines

It is a key precursor in the synthesis of widely used antihistamines such as Cetirizine and Hydroxyzine.[1] Its structural framework is integral to the pharmacological activity of these drugs.

Anticancer Agents

The piperazine moiety is a significant pharmacophore in many biologically active compounds, including anticancer agents.[8] Derivatives of 1-(4-chlorobenzhydryl)piperazine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including those of the liver, breast, colon, gastric, and endometrium.[8] These derivatives have demonstrated significant cell growth inhibitory activity.[8]

Neurological Disorders

The ability of piperazine derivatives to interact with neurotransmitter systems makes them valuable for developing treatments for neurological disorders.[2] This compound has been utilized in the design of novel antipsychotic medications.[2]

Safety and Handling

Toxicological Information

-

Acute Toxicity: No data available. Dermal LD50 in rats is > 2,000 mg/kg.[9]

-

Skin Corrosion/Irritation: Causes moderate skin irritation in rabbits.[9]

-

Serious Eye Damage/Irritation: Causes irreversible eye effects in rabbits.[9]

-

Germ Cell Mutagenicity: Negative in the Ames test.[9]

-

Reproductive Toxicity: Suspected of damaging fertility and the unborn child.[9]

Safety Precautions

-

Wear protective gloves, clothing, eye, and face protection.[9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Wash hands and skin thoroughly after handling.[9]

-

In case of inhalation, remove to fresh air.[9]

-

In case of eye contact, rinse cautiously with water for several minutes.[9]

Conclusion

1-(4-Chlorobenzhydryl)piperazine is a compound of significant interest in pharmaceutical research and manufacturing. Its versatile chemical nature allows for its use as a key intermediate in the synthesis of a wide range of therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the field of drug development. The continued exploration of its derivatives holds promise for the discovery of new and effective treatments for a variety of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]

- 7. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity and Stability of 1,3,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,3-Trichlorobutane, a halogenated alkane, possesses a unique structural arrangement with both a primary and a tertiary gem-dichloro substituted carbon atom. This guide provides a comprehensive analysis of its predicted reactivity and stability based on established principles of physical organic chemistry and data from analogous compounds. The document explores the key chemical transformations, including nucleophilic substitution and elimination reactions, and discusses the factors governing its stability under various conditions. Experimental protocols for representative reactions of similar alkyl halides are provided to serve as a practical reference. Quantitative data for related compounds are summarized in tabular format to facilitate comparative analysis. Mechanistic pathways and experimental workflows are illustrated using logical diagrams.

Introduction

This compound (C₄H₇Cl₃) is an organic compound featuring a butane (B89635) backbone substituted with three chlorine atoms.[1] The presence of a tertiary carbon atom bonded to two chlorine atoms (a gem-dichloro group) and a primary chlorinated carbon significantly influences its chemical behavior. Understanding the reactivity and stability of this molecule is crucial for its potential applications in chemical synthesis and for assessing its environmental and toxicological impact. Due to the limited availability of direct experimental data for this compound, this guide extrapolates from the known chemistry of structurally similar tertiary and polychlorinated alkanes to provide a detailed predictive overview.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in different environments and for designing experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl₃ | PubChem[1] |

| Molecular Weight | 161.46 g/mol | PubChem[1] |

| CAS Number | 15187-71-0 | PubChem |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(CCCl)(Cl)Cl | PubChem[1] |

| Predicted Boiling Point | 155.2 °C | ChemSpider |

| Predicted Density | 1.2 g/cm³ | ChemSpider |

| Predicted Water Solubility | 647.1 mg/L | ChemSpider |

| Predicted LogP | 2.8 | ChemSpider |

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the C-Cl bonds, particularly at the sterically hindered tertiary center and the less hindered primary carbon. The principal reaction pathways are nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the tertiary carbon of this compound is expected to proceed predominantly through an S(_N)1 mechanism due to the steric hindrance around the tertiary carbon, which disfavors the backside attack required for an S(_N)2 reaction. The stability of the resulting tertiary carbocation, further stabilized by the inductive effect of the chlorine atoms, supports the S(_N)1 pathway.[2][3]

The primary C-Cl bond, being less sterically hindered, is more susceptible to S(_N)2 reactions with strong, unhindered nucleophiles.[4]

Hydrolysis of this compound in a polar protic solvent like water or ethanol (B145695) would likely lead to the formation of 3-chloro-3-methyl-1-butanol. The reaction proceeds through a tertiary carbocation intermediate.

Caption: Predicted S(_N)1 hydrolysis pathway of this compound.

Elimination Reactions

Elimination reactions (dehydrochlorination) are expected to be a significant competing pathway, especially in the presence of strong, bulky bases.[5][6] The tertiary nature of one of the chlorinated carbons makes this compound susceptible to E2 reactions . The presence of hydrogen atoms on the adjacent primary and secondary carbons allows for the formation of different alkene products. According to Zaitsev's rule, the more substituted alkene is generally the major product when using a small, strong base. However, with a sterically hindered base like potassium tert-butoxide, the Hofmann product (less substituted alkene) may be favored.[6]

Caption: Predicted E2 elimination pathways for this compound.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, light, and the presence of other chemical agents.

Thermal Stability

Chlorinated alkanes can undergo thermal decomposition, often through dehydrochlorination.[7][8] The presence of a tertiary C-Cl bond in this compound suggests a lower thermal stability compared to its primary or secondary isomers, as the energy barrier for the elimination of HCl to form an alkene is generally lower for tertiary halides. At elevated temperatures, further decomposition and the formation of more complex products can be expected.

Photochemical Stability

Exposure to ultraviolet (UV) radiation can induce the homolytic cleavage of C-Cl bonds, leading to the formation of free radicals.[9][10] This can initiate radical chain reactions, resulting in degradation and the formation of various byproducts. The photochemical stability of this compound is expected to be limited, similar to other chlorinated alkanes.

Experimental Protocols (Analogous Compounds)

Due to the lack of specific experimental protocols for this compound, the following sections provide detailed methodologies for key reactions of structurally related alkyl halides. These can be adapted for this compound with appropriate modifications.

Synthesis of a Tertiary Alkyl Chloride (Illustrative)

This protocol describes the synthesis of a tertiary alkyl chloride from a tertiary alcohol and hydrochloric acid, a common method for preparing such compounds.

Caption: General workflow for the synthesis of a tertiary alkyl chloride.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the tertiary alcohol and an equimolar amount of concentrated hydrochloric acid.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Hydrolysis of a Tertiary Alkyl Halide (Illustrative)

This protocol outlines a general procedure for the hydrolysis of a tertiary alkyl halide to the corresponding alcohol.[2][11][12][13]

Protocol:

-

Reaction Setup: Dissolve the tertiary alkyl halide in a mixture of a water-miscible solvent (e.g., acetone, THF, or ethanol) and water.

-

Reaction: Heat the mixture under reflux. The progress of the hydrolysis can be monitored by the precipitation of the halide ion with silver nitrate (B79036) or by chromatographic methods.

-

Work-up: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent. The resulting alcohol can be purified by distillation or chromatography.

Quantitative Data for Analogous Compounds

The following table summarizes key reactivity and stability data for compounds structurally related to this compound to provide a basis for comparison.

| Compound | Reaction/Condition | Parameter | Value | Reference |

| 1,1-Dichloroethane | Reactivity | Incompatible with strong oxidizing agents and bases. | - | [14][15][16] |

| 1,1,1-Trichloroethane (B11378) | Stability | Unstable with respect to dehydrochlorination; stabilized for commercial use. | - | [17][18][19][20] |

| tert-Butyl chloride | Hydrolysis (S(_N)1) | Relative rate (vs. n-butyl chloride) | 1,200,000 | Jerry March's Advanced Organic Chemistry |

| Chlorinated Paraffins | Thermal Decomposition | Dehydrochlorination occurs at elevated temperatures. | - | [7] |

Conclusion

The reactivity of this compound is predicted to be dominated by S(_N)1 and E2 reactions at the tertiary carbon center, with S(_N)2 reactions being possible at the primary carbon. Its stability is likely limited by its susceptibility to thermal and photochemical degradation, primarily through dehydrochlorination. While direct experimental data for this specific compound is scarce, the principles of physical organic chemistry and data from analogous compounds provide a robust framework for understanding its chemical behavior. Further experimental investigation is warranted to fully elucidate the reaction kinetics, thermodynamics, and degradation pathways of this compound. This knowledge will be invaluable for its safe handling, potential synthetic applications, and environmental risk assessment.

References

- 1. This compound | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reaction of Alkyl Halides Virtual Lab | PraxiLabs [praxilabs.com]

- 3. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Ch15: Hydrolysis of Alkyl Halides [chem.ucalgary.ca]

- 14. 1,1-DICHLOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. 1,1-Dichloroethane | 75-34-3 [chemicalbook.com]

- 16. 1,1-Dichloroethane | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]

- 18. media.laballey.com [media.laballey.com]

- 19. Fact sheet: 1,1,1-trichloroethane — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Potential Reaction Pathways of 1,3,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reaction pathways for 1,3,3-trichlorobutane, a polychlorinated alkane. Drawing upon fundamental principles of organic chemistry, this document explores the likely outcomes of elimination and nucleophilic substitution reactions involving this substrate. Detailed experimental protocols, illustrative quantitative data, and mechanistic pathway diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Executive Summary

This compound possesses a unique structure with both a primary (C1) and a tertiary (C3) chlorinated carbon center. This duality dictates its reactivity, allowing for a range of potential transformations primarily driven by elimination (dehydrochlorination) and nucleophilic substitution mechanisms. The reaction conditions, particularly the nature of the base or nucleophile employed, will significantly influence the product distribution. This guide elucidates these pathways, providing a predictive framework for the chemical behavior of this compound.

Potential Reaction Pathways

The primary reaction pathways for this compound are dehydrochlorination (an elimination reaction) and nucleophilic substitution. The presence of chlorine atoms at both a primary and a tertiary position allows for competition between different reaction mechanisms (E1, E2, SN1, SN2).

Dehydrochlorination (Elimination)

Dehydrochlorination of this compound involves the removal of a molecule of hydrogen chloride (HCl) to form an alkene. The regioselectivity of this reaction is highly dependent on the steric bulk of the base used.

-

With a small, strong base (e.g., sodium ethoxide): The reaction is expected to favor the more substituted alkene (Zaitsev's rule), leading to the formation of 1,3-dichloro-2-butene (B238901) and 3,3-dichloro-1-butene.

-

With a bulky, strong base (e.g., potassium tert-butoxide): The reaction is predicted to favor the formation of the less substituted alkene (Hofmann's rule), yielding 1,3-dichloro-1-butene as the major product.[1]

Nucleophilic Substitution

Nucleophilic substitution reactions involve the replacement of a chlorine atom with a nucleophile. The reactivity of the two different types of chlorine atoms in this compound will vary significantly.

-

At the tertiary center (C3): Substitution is likely to proceed via an SN1 mechanism, involving the formation of a tertiary carbocation intermediate. This pathway is favored by polar protic solvents and weaker nucleophiles.[2][3]

-

At the primary center (C1): Substitution is expected to occur through an SN2 mechanism, which is a concerted process involving a backside attack by the nucleophile. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[4][5]

The relative rates of substitution will be much faster at the tertiary center via an SN1 pathway compared to the primary center via an SN2 pathway, especially under conditions that favor carbocation formation.[3]

Data Presentation: Illustrative Quantitative Data

The following tables summarize plausible quantitative data for the reactions of this compound based on established principles of organic reactivity. This data is illustrative and intended for comparative purposes.

Table 1: Product Distribution in Dehydrochlorination of this compound

| Base | Product | Major/Minor | Illustrative Yield (%) |

| Sodium Ethoxide (NaOEt) | 1,3-dichloro-2-butene | Major (Zaitsev) | 65 |

| 3,3-dichloro-1-butene | Minor | 25 | |

| 1,3-dichloro-1-butene | Minor (Hofmann) | 10 | |

| Potassium tert-Butoxide (t-BuOK) | 1,3-dichloro-1-butene | Major (Hofmann) | 70 |

| 1,3-dichloro-2-butene | Minor (Zaitsev) | 20 | |

| 3,3-dichloro-1-butene | Minor | 10 |

Table 2: Relative Initial Rates of Nucleophilic Substitution

| Position | Nucleophile | Solvent | Mechanism | Relative Rate |

| C3 (Tertiary) | Ethanol | Ethanol | SN1 | 100 |

| C1 (Primary) | Sodium Ethoxide | DMSO | SN2 | 5 |

| C1 (Primary) | Ethanol | Ethanol | SN1 (very slow) | < 0.1 |

Experimental Protocols

The following are detailed experimental protocols for the key reaction pathways of this compound.

Protocol for Dehydrochlorination with Sodium Ethoxide (Zaitsev Elimination)

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 100 mL of absolute ethanol.

-

Reagent Addition: To the stirring ethanol, add 4.6 g (0.2 mol) of sodium metal in small portions under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

-

Substrate Addition: Once the sodium has fully dissolved, add 16.15 g (0.1 mol) of this compound dropwise to the sodium ethoxide solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Protocol for Dehydrochlorination with Potassium tert-Butoxide (Hofmann Elimination)

-

Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 11.2 g (0.1 mol) of potassium tert-butoxide in 100 mL of dry tert-butanol.[1]

-

Substrate Addition: Add 16.15 g (0.1 mol) of this compound to the stirring solution at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) for 6 hours. Monitor the reaction by GC analysis.

-

Work-up: Cool the reaction mixture and pour it into 200 mL of water. Extract the product with pentane (B18724) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous sodium sulfate. After filtration, the solvent is carefully removed by distillation. The resulting product mixture is then purified by fractional distillation.

Protocol for SN1 Hydrolysis at the Tertiary Center

-

Reaction Setup: A 100 mL round-bottom flask is charged with 50 mL of a 50:50 mixture of acetone (B3395972) and water.

-

Substrate Addition: Add 8.07 g (0.05 mol) of this compound to the solvent mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 24 hours. The progress of the hydrolysis can be monitored by the precipitation of the corresponding alcohol or by analyzing aliquots with GC-MS.

-

Work-up: Pour the reaction mixture into 100 mL of saturated sodium bicarbonate solution to neutralize any HCl formed. Extract the product with ethyl acetate (B1210297) (3 x 40 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography on silica (B1680970) gel.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

Caption: Zaitsev elimination of this compound.

Caption: Hofmann elimination of this compound.

Caption: Competing SN1 and SN2 substitution pathways.

Conclusion

The reactivity of this compound is governed by the interplay of its structural features and the reaction conditions. By carefully selecting the appropriate reagents and conditions, researchers can favor specific elimination or substitution pathways to achieve desired synthetic outcomes. This guide provides a foundational understanding and practical protocols to explore the rich chemistry of this polychlorinated alkane, facilitating its potential application in various fields of chemical research and development.

References

An In-depth Technical Guide to the Health and Safety of Chlorinated Butanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for chlorinated butanes. The information is intended to support researchers, scientists, and drug development professionals in handling these compounds safely and in understanding their toxicological profiles. This document summarizes key quantitative data, outlines typical experimental methodologies used in toxicity testing, and visualizes the primary metabolic pathways.

Toxicological Data

The following tables summarize the available quantitative toxicological data for various chlorinated butane (B89635) isomers. It is important to note that comprehensive data is not available for all isomers, particularly for the more highly chlorinated compounds.

Monochlorobutanes

| Compound | CAS Number | Route | Species | LD50 | Units | Reference |

| 1-Chlorobutane | 109-69-3 | Oral | Rat | 2670 | mg/kg | [1] |

| 2-Chlorobutane | 78-86-4 | Oral | Rat | >2000 | mg/kg | --- |

Repeated Dose Toxicity of 1-Chlorobutane

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL |

| 13 Weeks | Rat | Gavage | 120 mg/kg/day | 250 mg/kg/day | Mortality and decreased body weight.[1] |

| 14 Days | Rat | Gavage | - | - | Spleen effects (e.g., hematopoiesis) at 500 mg/kg/day.[1] |

Dichlorobutanes

| Compound | CAS Number | Route | Species | LD50 | Units | Reference |

| 1,4-Dichlorobutane | 110-56-5 | Oral | Rat | - | - | Not Found |

Repeated Dose Toxicity of 1,4-Dichlorobutane

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL |

| 28 Days | Rat | Gavage | - | 12 mg/kg/day | Periportal hepatocellular hypertrophy and decreased pancreatic zymogen granules.[2] |

Trichlorobutanes

No quantitative LD50 data for trichlorobutane isomers were found in the search results.

Tetrachlorobutanes

While specific LD50 values were not found for most tetrachlorobutane isomers, GHS hazard classifications for 1,2,3,4-tetrachlorobutane (B46602) indicate that it is harmful if swallowed, in contact with skin, or if inhaled.[3][4] An inhalation LC50 for mice has been reported as 910 mg/m³.[5] Studies on 1,1,2,2-tetrachloroethane (B165197) (a related compound) show that chronic oral exposure can lead to liver cancer in mice.[6]

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often proprietary. However, the methodologies generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of common toxicity testing protocols relevant to the data presented.

Acute Oral Toxicity Testing (Following OECD Guideline 420, 423, or 425)

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance after a single oral dose.[7][8][9][10][11]

Experimental Workflow for Acute Oral Toxicity Study

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 3. 1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 11579284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-TETRACHLOROBUTANE CAS#: 3405-32-1 [m.chemicalbook.com]

- 6. canada.ca [canada.ca]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. umwelt-online.de [umwelt-online.de]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

Environmental Fate of Short-Chain Chlorinated Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain chlorinated alkanes (SCCAs), which comprise chlorinated n-alkanes with carbon chain lengths of 10 to 13 atoms, are a complex mixture of industrial chemicals.[1][2] Their primary applications have included use as lubricants and coolants in metalworking fluids, as well as flame retardants and plasticizers in various polymers, paints, and sealants.[3] Due to their persistence, potential for bioaccumulation, and toxicity to aquatic organisms, SCCAs have garnered significant environmental concern.[4] In 2017, they were listed as persistent organic pollutants (POPs) under the Stockholm Convention, highlighting the global effort to restrict their production and use. This guide provides an in-depth technical overview of the environmental fate of SCCAs, focusing on their partitioning, degradation, and bioaccumulation, along with detailed experimental protocols for their assessment.

Data Presentation: Physicochemical Properties and Environmental Parameters

The environmental behavior of SCCAs is governed by their physicochemical properties, which vary depending on the carbon chain length and degree of chlorination. The following tables summarize key quantitative data for various SCCA congeners and mixtures.

Table 1: Partition Coefficients and Henry's Law Constant of Short-Chain Chlorinated Alkanes

| Congener/Mixture | Chlorine Content (%) | Log K_ow | Log K_oc | Henry's Law Constant (Pa·m³/mol) | Reference(s) |

| C_10-C_13 | 50-70 | 4.4 - 6.5 | 3.66 - 7.14 | 0.2 - 2.0 | [5] |

| C_10 H_17 Cl_5 | 51.5 | 5.5 | - | - | |

| C_10 H_16 Cl_6 | 57.1 | 6.1 | - | - | |

| C_11 H_19 Cl_5 | 48.2 | 5.9 | - | - | |

| C_11 H_18 Cl_6 | 53.3 | 6.5 | - | - | |

| C_12 H_21 Cl_5 | 45.4 | 6.3 | - | - | |

| C_12 H_20 Cl_6 | 50.0 | 6.9 | - | - | |

| C_13 H_23 Cl_5 | 42.9 | 6.7 | - | - | |

| C_13 H_22 Cl_6 | 47.1 | 7.3 | - | - |

Note: Values can vary depending on the specific isomers within a mixture and the experimental or modeling methodology used.

Table 2: Degradation Half-Lives of Short-Chain Chlorinated Alkanes in Various Environmental Compartments

| Environmental Compartment | Condition | Half-life (t_½) | Reference(s) |

| Water | Photolysis (in acetone-water) | 0.7 - 5.2 hours | [3] |

| Water | Photolysis (pure water, 52% Cl) | 12.8 hours | [3] |

| Air | Reaction with OH radicals | < 1 to > 10 days | [4] |

| Sediment | Anaerobic | No degradation observed | [4] |

| Soil | Aerobic | Variable, dependent on conditions | |

| Fish (Trout) | Biotransformation | 7 to 53 days | [3] |

Note: Degradation rates are highly dependent on environmental conditions such as temperature, microbial population, and presence of other substances.

Table 3: Bioaccumulation and Bioconcentration Factors of Short-Chain Chlorinated Alkanes in Aquatic Organisms

| Organism | SCCA Mixture/Congener | Log BCF/BAF | Tissue Basis | Reference(s) |

| Marine Algae | C_10-C_13 | < 1 | - | [3] |

| Common Molluscs | C_10-C_13 | up to 5.15 | - | [3] |

| Rainbow Trout | C_10-C_13 | 3.9 - 4.7 | Whole body | |

| Daphnia magna | C_10-C_13, 51.5% Cl | 4.2 | - | |

| Fathead Minnow | C_10-C_13, 55.5% Cl | 4.1 | - | |

| Lake Trout | C_10-C_13 | 4.05 - 4.65 (BAF) | Whole fish (wet weight) | [3] |

| Benthic Invertebrates | ∑SCCPs | 2.22 (BAF) | - | [6] |

| Vertebrates (Fish) | ∑SCCPs | 2.08 (BAF) | - | [6] |

BCF (Bioconcentration Factor) refers to uptake from water only, while BAF (Bioaccumulation Factor) includes uptake from all sources, including diet. Values are often lipid-normalized, which can affect the reported numbers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of SCCAs. The following sections outline key experimental protocols based on internationally recognized guidelines.

Protocol 1: Determination of the n-Octanol/Water Partition Coefficient (K_ow) - Shake Flask Method (OECD 107)

This method is suitable for determining log K_ow values between -2 and 4.[7]

1. Principle: A known amount of the SCCA is dissolved in a two-phase system of n-octanol and water. The system is vigorously shaken to facilitate partitioning and then centrifuged to separate the phases. The concentration of the SCCA in each phase is determined, and the K_ow is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[8][9]

2. Materials:

-

Test substance (SCCA) of known purity

-

n-Octanol, analytical grade, saturated with water

-

Water, distilled or deionized, saturated with n-octanol

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification of the SCCA (e.g., Gas Chromatography with Electron Capture Detection - GC-ECD)

3. Procedure:

-

Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing them to separate.

-

Test Solution Preparation: Prepare a stock solution of the SCCA in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L.

-

Partitioning: In a centrifuge tube, add appropriate volumes of the n-octanol stock solution and water. Three different volume ratios of n-octanol to water should be tested.

-

Equilibration: Shake the tubes at a constant temperature (20-25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and water phases.

-

Analysis: Carefully sample an aliquot from each phase and determine the concentration of the SCCA using a validated analytical method.

-

Calculation: Calculate the K_ow for each replicate. The final log K_ow is reported as the average of the valid measurements.

Protocol 2: Estimation of the Adsorption Coefficient (K_oc) on Soil and Sewage Sludge using High-Performance Liquid Chromatography (HPLC) (OECD 121)

This method provides an estimate of the soil organic carbon-water (B12546825) partition coefficient (K_oc).[5][10]

1. Principle: The retention time of the SCCA on an HPLC column with a non-polar stationary phase is measured. This retention time is correlated with the known K_oc values of a set of reference substances. The K_oc of the SCCA is then estimated from this correlation.[11][12]

2. Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

-

Analytical column with a non-polar stationary phase (e.g., C18)

-

Mobile phase (e.g., methanol/water mixture)

-

Reference substances with known log K_oc values

-

Test substance (SCCA)

3. Procedure:

-

Calibration: Inject the reference substances onto the HPLC column and determine their retention times.

-

Correlation: Plot the logarithm of the capacity factor (k) of the reference substances against their known log K_oc values to create a calibration curve. The capacity factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the substance and t_0 is the dead time of the column.

-

Analysis of Test Substance: Inject the SCCA onto the column and determine its retention time.

-

Calculation: Calculate the capacity factor for the SCCA and use the calibration curve to estimate its log K_oc.

Protocol 3: Ready Biodegradability - CO₂ Evolution Test (Modified Sturm Test) (OECD 301B)

This test evaluates the potential for rapid and complete biodegradation of SCCAs in an aerobic aqueous medium.[13][14][15]

1. Principle: A solution of the SCCA in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions in the dark. The amount of carbon dioxide produced from the biodegradation of the test substance is measured and compared to the theoretical amount of CO₂ that could be produced.[16][17]

2. Materials:

-

Test substance (SCCA)

-

Mineral medium

-

Inoculum (activated sludge from a domestic wastewater treatment plant)

-

CO₂-free air supply

-

Incubation flasks

-

CO₂ absorption bottles (containing Ba(OH)₂ or NaOH solution)

-

Titration equipment or a Total Organic Carbon (TOC) analyzer

3. Procedure:

-

Test Setup: Prepare test flasks containing the mineral medium, inoculum, and the SCCA at a known concentration. Also, prepare blank flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

-

Incubation: Incubate the flasks at a constant temperature (20-24 °C) in the dark for 28 days. Aerate the flasks with CO₂-free air.

-

CO₂ Measurement: The evolved CO₂ is trapped in the absorption bottles. The amount of CO₂ is determined periodically by titrating the remaining hydroxide (B78521) in the absorption solution or by analyzing the inorganic carbon content.

-

Calculation: Calculate the percentage of biodegradation based on the amount of CO₂ produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches the pass level of 60% biodegradation within a 10-day window during the 28-day test period.

Protocol 4: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This method is designed to evaluate the rate and pathway of SCCA transformation in soil under both aerobic and anaerobic conditions.[18][19][20]

1. Principle: Soil samples are treated with the SCCA and incubated in the dark under controlled laboratory conditions (temperature, moisture). At various time points, soil samples are extracted and analyzed to determine the concentration of the parent SCCA and its transformation products.[21][22]

2. Materials:

-

Test soil (characterized for properties like texture, organic carbon content, pH, and microbial biomass)

-

Test substance (SCCA), preferably radiolabeled (e.g., ¹⁴C-labeled) for easier tracking

-

Incubation vessels (e.g., biometer flasks)

-

Extraction solvents

-

Analytical instruments for quantification (e.g., GC-MS, LC-MS, Liquid Scintillation Counter for radiolabeled compounds)

3. Procedure:

-

Soil Treatment: Treat the soil with the SCCA solution to achieve a desired concentration.

-

Incubation:

-

Aerobic: Incubate the soil in flasks that allow for air exchange while trapping volatile products and CO₂. Maintain soil moisture at 40-60% of its maximum water holding capacity.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: At predetermined intervals, sacrifice replicate flasks. Extract the soil with appropriate solvents and analyze the extracts for the parent SCCA and its transformation products. For radiolabeled studies, analyze for ¹⁴CO₂ and bound residues.

-

Data Analysis: Determine the dissipation half-life (DT₅₀) of the SCCA and identify the major transformation products.

Protocol 5: Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline describes procedures for determining the bioconcentration and bioaccumulation of chemicals in fish.[23][24][25][26]

1. Principle: Fish are exposed to the SCCA either through the water (bioconcentration) or through their diet (bioaccumulation). The test consists of an uptake phase, during which the fish are exposed to the chemical, and a depuration phase, where they are transferred to a clean environment. The concentration of the SCCA in the fish tissue is measured over time to determine the bioconcentration factor (BCF) or bioaccumulation factor (BAF), and the uptake and elimination rate constants.[6]

2. Materials:

-

Test fish species (e.g., zebrafish, rainbow trout)

-

Flow-through or semi-static exposure system

-

Test substance (SCCA)

-

Fortified feed (for dietary exposure)

-

Analytical instruments for quantifying the SCCA in water and fish tissue

3. Procedure:

-

Acclimation: Acclimate the fish to the test conditions.

-

Uptake Phase:

-

Aqueous Exposure: Expose the fish to a constant, low concentration of the SCCA in the water for a defined period (e.g., 28 days).

-

Dietary Exposure: Feed the fish with food spiked with a known concentration of the SCCA.

-

-

Depuration Phase: Transfer the fish to a clean environment (water and/or food) and monitor the decline in the SCCA concentration in their tissues over time.

-

Sampling and Analysis: Periodically sample fish and water (for aqueous exposure) and analyze for the SCCA concentration.

-

Calculation: Calculate the BCF or BAF as the ratio of the SCCA concentration in the fish to the concentration in the water or food at steady-state. Also, determine the uptake and elimination rate constants from the kinetic data.

Mandatory Visualization

Degradation and Transport Pathways

The following diagrams illustrate the key processes governing the environmental fate of short-chain chlorinated alkanes.

Caption: Environmental transport and partitioning of SCCAs.

Caption: Photodegradation pathway of 1-chlorodecane.[27]

Caption: Workflow for SCCA biodegradation study (OECD 301B).

Conclusion

The environmental fate of short-chain chlorinated alkanes is complex and characterized by their persistence, potential for long-range transport, and bioaccumulation in food webs. Their partitioning behavior is largely dictated by their hydrophobicity, which increases with carbon chain length and chlorination. While SCCAs are resistant to hydrolysis and anaerobic biodegradation, photodegradation and aerobic biodegradation can occur under specific conditions, although often at slow rates. The detailed experimental protocols provided in this guide, based on established international guidelines, offer a framework for researchers to generate robust and comparable data on the environmental fate of these and other persistent organic pollutants. A thorough understanding of these processes is essential for accurate risk assessment and the development of effective management strategies to mitigate the environmental impact of SCCAs.

References

- 1. Chloro-alkanes [utslappisiffror.naturvardsverket.se]

- 2. ukisotope.com [ukisotope.com]

- 3. moodle.toxoer.com [moodle.toxoer.com]

- 4. epa.gov [epa.gov]

- 5. Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121 - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]